molecular formula C6H7ClN2OS B11754903 N-(5-(chloromethyl)thiazol-2-yl)acetamide

N-(5-(chloromethyl)thiazol-2-yl)acetamide

Cat. No.: B11754903
M. Wt: 190.65 g/mol
InChI Key: LAPWQPYYMGKHNZ-UHFFFAOYSA-N
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Description

N-(5-(chloromethyl)thiazol-2-yl)acetamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a chloromethyl group at the 5-position of the thiazole ring and an acetamide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(chloromethyl)thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution . The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(5-(chloromethyl)thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-(chloromethyl)thiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, block receptor sites, or interfere with cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloromethyl-thiazol-2-yl)-acetamide
  • N-(5-methyl-thiazol-2-yl)-acetamide
  • N-(5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

N-(5-(chloromethyl)thiazol-2-yl)acetamide is unique due to the presence of both a chloromethyl group and an acetamide group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H7ClN2OS

Molecular Weight

190.65 g/mol

IUPAC Name

N-[5-(chloromethyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C6H7ClN2OS/c1-4(10)9-6-8-3-5(2-7)11-6/h3H,2H2,1H3,(H,8,9,10)

InChI Key

LAPWQPYYMGKHNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(S1)CCl

Origin of Product

United States

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